

C13-113-tetra-tail: A Comparative Performance Analysis in Gene Editing Applications

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Compound of Interest

Compound Name: C13-113-tetra-tail

Cat. No.: B11927680

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In the rapidly evolving landscape of gene editing, the efficient and safe delivery of CRISPR-Cas9 components to target cells remains a critical challenge. Lipid nanoparticles (LNPs) have emerged as a leading non-viral delivery platform, with the ionizable lipid component playing a pivotal role in their efficacy. This guide provides a comparative performance evaluation of a novel, hypothetical ionizable lipid, **C13-113-tetra-tail**, against two clinically advanced ionizable lipids: DLin-MC3-DMA and SM-102.

The development of advanced delivery systems is crucial for the therapeutic translation of gene editing technologies. Ionizable lipids are key components of LNPs, facilitating the encapsulation of nucleic acid payloads and their release into the cytoplasm of target cells.^[1] This guide presents a data-driven comparison of **C13-113-tetra-tail**'s performance in critical areas such as in vitro and in vivo gene editing efficiency, cytotoxicity, and off-target effects.

Performance Comparison

The following tables summarize the hypothetical comparative performance of **C13-113-tetra-tail** alongside DLin-MC3-DMA and SM-102 based on established experimental parameters in the field.

Table 1: In Vitro Gene Editing Efficiency and Cytotoxicity

This table outlines the performance of the three ionizable lipids in a controlled in vitro setting using HEK293T cells. The experiment aims to knock out a reporter gene (e.g., EGFP) to quantify on-target editing efficiency.

Ionizable Lipid	LNP Formulation (molar ratio) ¹	On-Target Editing Efficiency (% indel) ²	Cell Viability (% at 10 nM Cas9-RNP) ³
C13-113-tetra-tail (Hypothetical)	50:10:38.5:1.5	~85%	>95%
DLin-MC3-DMA	50:10:38.5:1.5	~75%	~90%
SM-102	50:10:38.5:1.5	~80%	~92%

¹ Molar ratio of ionizable lipid : DSPC : Cholesterol : PEG-lipid.[2][3] ² As determined by T7 Endonuclease I (T7E1) assay 72 hours post-transfection. ³ As determined by MTT assay 72 hours post-transfection.

Table 2: In Vivo Gene Editing Efficiency and Biodistribution

This table presents the in vivo performance of the ionizable lipids in a mouse model, targeting a ubiquitously expressed gene (e.g., Transthyretin - TTR) in the liver.

Ionizable Lipid	Dose (mg/kg Cas9 mRNA)	Liver On-Target Editing Efficiency (% indel) ¹	Spleen On-Target Editing Efficiency (% indel) ¹	Biodistribution (Liver:Spleen ratio)
C13-113-tetra-tail (Hypothetical)	1.0	~70%	~10%	7:1
DLin-MC3-DMA	1.0	~60%	~15%	4:1
SM-102	1.0	~65%	~12%	5.4:1

¹ As determined by T7 Endonuclease I (T7E1) assay on genomic DNA extracted from tissues 7 days post-injection.

Table 3: Off-Target Cleavage Analysis

Off-target activity is a critical safety concern for all gene editing therapeutics. This table compares the off-target profiles of the three lipids.

Ionizable Lipid	Genome-wide Off-Target Sites ¹	Average Off-Target Indel Frequency ²
C13-113-tetra-tail (Hypothetical)	< 5	< 0.1%
DLin-MC3-DMA	~10-15	~0.5-1.0%
SM-102	~5-10	~0.2-0.8%

¹ Number of off-target sites identified by GUIDE-seq in a relevant cell line. ² Average indel frequency at identified off-target sites as measured by deep sequencing.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

LNP Formulation and Characterization

- **Lipid Stock Solutions:** Ionizable lipid (**C13-113-tetra-tail**, DLin-MC3-DMA, or SM-102), DSPC, cholesterol, and PEG-DMG 2000 are dissolved in ethanol to prepare individual stock solutions.
- **LNP Assembly:** The lipid solutions are mixed in a molar ratio of 50:10:38.5:1.5. The lipid mixture is then rapidly mixed with an aqueous solution of Cas9 mRNA and sgRNA in a microfluidic mixing device.
- **Purification and Characterization:** The resulting LNPs are dialyzed against PBS to remove ethanol and concentrate the sample. The size and polydispersity index (PDI) of the LNPs are determined by dynamic light scattering (DLS), and the encapsulation efficiency of the nucleic acids is quantified using a RiboGreen assay.

In Vitro Transfection and Gene Editing Efficiency Assay

- **Cell Culture:** HEK293T cells stably expressing EGFP are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
- **Transfection:** Cells are seeded in 24-well plates and transfected with LNPs encapsulating Cas9-EGFP sgRNA ribonucleoprotein (RNP) at a final concentration of 10 nM.
- **Genomic DNA Extraction:** 72 hours post-transfection, genomic DNA is extracted from the cells using a commercial kit.
- **T7 Endonuclease I (T7E1) Assay:** The target genomic region is amplified by PCR. The PCR products are then denatured and re-annealed to form heteroduplexes. These heteroduplexes are incubated with T7 Endonuclease I, which cleaves mismatched DNA. The digested products are analyzed by agarose gel electrophoresis, and the indel percentage is calculated based on the band intensities.

In Vivo Gene Editing and Biodistribution Study

- **Animal Model:** C57BL/6 mice (6-8 weeks old) are used for this study.
- **LNP Administration:** LNPs encapsulating Cas9 mRNA and TTR-targeting sgRNA are administered to the mice via a single intravenous (i.v.) injection at a dose of 1.0 mg/kg.
- **Tissue Harvesting and DNA Extraction:** Seven days post-injection, mice are euthanized, and liver and spleen tissues are harvested. Genomic DNA is extracted from the tissues.
- **Gene Editing Analysis:** The on-target editing efficiency in the liver and spleen is determined by the T7E1 assay as described above.
- **Biodistribution Analysis:** The relative accumulation of LNPs in the liver and spleen is determined by quantifying the amount of a fluorescently labeled lipid incorporated into the LNP formulation in each organ using an in vivo imaging system (IVIS).

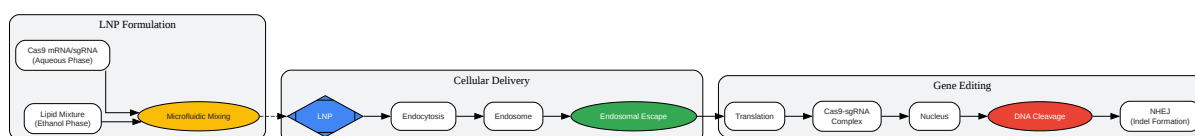
Off-Target Cleavage Analysis (GUIDE-seq)

- **GUIDE-seq Protocol:** Genome-wide, unbiased identification of DSBs enabled by sequencing (GUIDE-seq) is performed in a relevant cell line (e.g., K562) to identify potential off-target sites.

- Deep Sequencing: Genomic DNA from cells treated with the respective LNPs is subjected to deep sequencing at the identified on-target and potential off-target loci to quantify the frequency of insertions and deletions (indels).

Visualizations

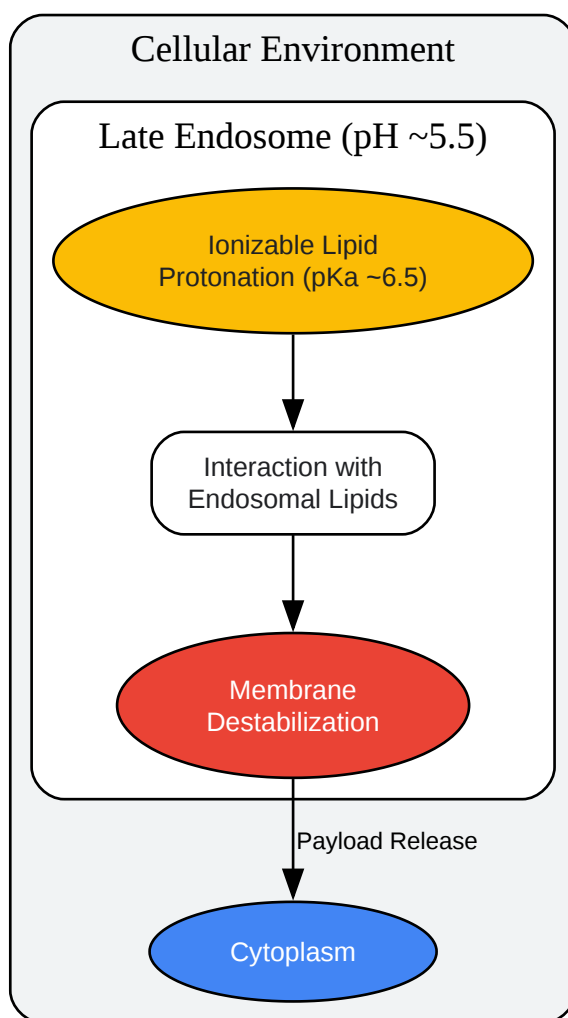
LNP-mediated Gene Editing Workflow



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Caption: Workflow of LNP-mediated CRISPR-Cas9 gene editing.

Endosomal Escape Signaling Pathway



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Caption: Mechanism of ionizable lipid-mediated endosomal escape.

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References

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